(E)-N'-(2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
CAS No.:
Cat. No.: VC15681530
Molecular Formula: C21H16N4O2
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H16N4O2 |
|---|---|
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | N-[(E)-(2-hydroxyphenyl)methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C21H16N4O2/c26-20-11-4-2-7-15(20)13-22-25-21(27)19-12-18(23-24-19)17-10-5-8-14-6-1-3-9-16(14)17/h1-13,26H,(H,23,24)(H,25,27)/b22-13+ |
| Standard InChI Key | PRTDQJTWDCRSBF-LPYMAVHISA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC=C4O |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC=CC=C4O |
Introduction
(E)-N'-(2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound belonging to the class of hydrazones and pyrazole derivatives. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly for its biological activities such as antioxidant, antimicrobial, and anticancer properties.
Synthesis
The synthesis of this compound typically involves the condensation of 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide with salicylaldehyde in an ethanol medium under reflux conditions. The reaction proceeds via Schiff base formation, where the aldehyde group of salicylaldehyde reacts with the hydrazide group of the pyrazole derivative.
Antioxidant Activity
Studies have demonstrated that (E)-N'-(2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide exhibits significant antioxidant activity due to the presence of the hydroxyl group on the benzylidene moiety. This group can donate electrons to neutralize free radicals, thereby preventing oxidative damage.
Antimicrobial Activity
The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. Its efficacy is attributed to its ability to interact with microbial enzymes and disrupt cellular processes.
Anticancer Potential
Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
Mechanism of Action
The biological activities of (E)-N'-(2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide are largely governed by:
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Its ability to chelate metal ions due to the hydroxyl and hydrazone groups.
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Interaction with nucleophilic centers in biomolecules such as DNA or proteins.
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Modulation of oxidative stress pathways.
Applications
The compound holds potential for development into:
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Antioxidant agents for therapeutic use.
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Antimicrobial drugs targeting resistant strains.
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Lead molecules in anticancer drug discovery programs.
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